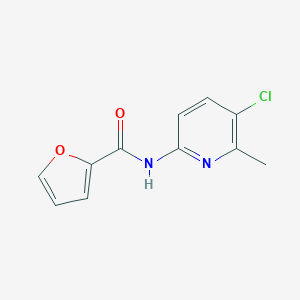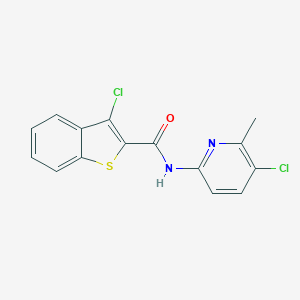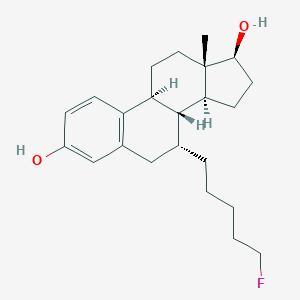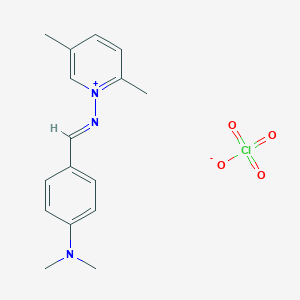
29-Methylidene-2,3-oxidosqualene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29-Methylidene-2,3-oxidosqualene is a synthetic organic compound with the molecular formula C31H50O. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon. This compound is notable for its role as an intermediate in the biosynthesis of sterols and other triterpenoids. It has been studied for its potential as an inhibitor of oxidosqualene cyclase, an enzyme involved in the biosynthesis of sterols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 29-methylidene-2,3-oxidosqualene typically involves the following steps:
Starting Material: The synthesis begins with squalene aldehyde monobromohydrins.
Wittig Reaction: The conversion to this compound is achieved through a Wittig reaction, which involves the reaction of the aldehyde with a phosphonium ylide to form an alkene.
Desilylation: The terminal acetylene is then desilylated to yield the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may involve the formation of epoxides or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products:
Epoxides: Oxidation can lead to the formation of epoxides.
Diols: Reduction can yield diols.
Substituted Derivatives: Substitution reactions can produce various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
29-Methylidene-2,3-oxidosqualene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of sterols and triterpenoids.
Biology: The compound is studied for its role in the biosynthesis of cell membrane components.
Medicine: It has potential as an inhibitor of oxidosqualene cyclase, which could be useful in developing treatments for diseases related to cholesterol metabolism.
Industry: The compound may be used in the production of pharmaceuticals and other bioactive molecules.
Wirkmechanismus
The primary mechanism of action of 29-methylidene-2,3-oxidosqualene involves the inhibition of oxidosqualene cyclase. This enzyme is crucial in the biosynthesis of sterols, including cholesterol. The compound acts as a mechanism-based inactivator, binding irreversibly to the active site of the enzyme and preventing it from catalyzing the conversion of oxidosqualene to lanosterol. This inhibition disrupts the biosynthesis pathway, leading to reduced sterol production .
Vergleich Mit ähnlichen Verbindungen
2,3-Oxidosqualene: A naturally occurring intermediate in sterol biosynthesis.
Squalene: The parent hydrocarbon from which 29-methylidene-2,3-oxidosqualene is derived.
29-Methylidyne-2,3-oxidosqualene: Another derivative with similar inhibitory properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a potent inhibitor of oxidosqualene cyclase. Its ability to irreversibly bind to the enzyme distinguishes it from other similar compounds, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
145919-42-2 |
|---|---|
Molekularformel |
C31H50O |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[(3E,7E,11E,15E,19Z)-3,7,12-trimethyl-16-prop-2-enylhenicosa-3,7,11,15,19-pentaenyl]oxirane |
InChI |
InChI=1S/C31H50O/c1-8-10-11-22-29(16-9-2)23-15-21-27(4)18-13-12-17-26(3)19-14-20-28(5)24-25-30-31(6,7)32-30/h8-10,17-18,20,23,30H,2,11-16,19,21-22,24-25H2,1,3-7H3/b10-8-,26-17+,27-18+,28-20+,29-23- |
InChI-Schlüssel |
DOTTUEYUTNVWMJ-KSTFQPQISA-N |
Isomerische SMILES |
C/C=C\CC/C(=C\CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/CC=C |
SMILES |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
Kanonische SMILES |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
Synonyme |
(3H)29-MOS 29-methylidene-2,3-oxidosqualene 29-MOS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
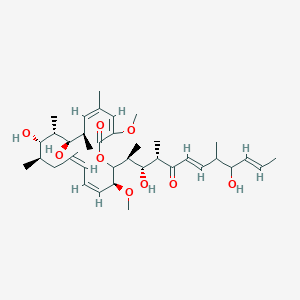


![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

